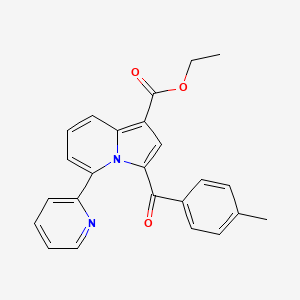
Azido-PEG7-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-PEG7-NHS ester is a polyethylene glycol (PEG) reagent that contains an azide group and a terminal N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
準備方法
Synthetic Routes and Reaction Conditions
Azido-PEG7-NHS ester is synthesized through a multi-step process. The synthesis involves the polymerization of ethylene oxide to form amino-PEG-alcohol, followed by chain-end modification to introduce the azide and NHS ester functionalities. The overall yield of this process is approximately 33% .
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization and purification processes to ensure high purity and consistency. The compound is produced under controlled conditions to meet reagent-grade standards for research purposes .
化学反応の分析
Types of Reactions
Azido-PEG7-NHS ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes in the presence of copper (I) or ruthenium catalysts to form triazole linkages.
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper (I) or ruthenium catalysts, alkynes, and appropriate solvents.
Substitution Reactions: Primary amines, typically in aqueous or organic solvents.
Major Products Formed
Triazole Linkages: Formed from the reaction of the azide group with alkynes.
Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
科学的研究の応用
Azido-PEG7-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in bioconjugation and surface modification to enhance solubility and stability of molecules.
Biology: Employed in the labeling of proteins and oligonucleotides for imaging and tracking studies.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents.
Industry: Applied in the synthesis of polyethylene glycol-based linkers for various industrial applications.
作用機序
Azido-PEG7-NHS ester exerts its effects through the formation of stable covalent bonds with target molecules. The azide group participates in Click Chemistry reactions to form triazole linkages, while the NHS ester reacts with primary amines to form amide bonds. These reactions enable the compound to modify and label biomolecules, enhancing their solubility, stability, and functionality .
類似化合物との比較
Similar Compounds
Azido-PEG4-NHS ester: Contains a shorter PEG spacer and similar functional groups.
Azido-PEG6-NHS ester: Similar to Azido-PEG7-NHS ester but with a slightly shorter PEG spacer.
Azido-PEG10-NHS ester: Contains a longer PEG spacer, providing increased solubility.
Uniqueness
This compound is unique due to its optimal PEG spacer length, which balances solubility and reactivity. This makes it particularly suitable for a wide range of bioconjugation and labeling applications .
特性
分子式 |
C21H36N4O11 |
|---|---|
分子量 |
520.5 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H36N4O11/c22-24-23-4-6-30-8-10-32-12-14-34-16-18-35-17-15-33-13-11-31-9-7-29-5-3-21(28)36-25-19(26)1-2-20(25)27/h1-18H2 |
InChIキー |
UAIQKZXMCWWNND-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-chlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11938268.png)

![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B11938282.png)



![4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide](/img/structure/B11938308.png)

![N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B11938322.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide](/img/structure/B11938326.png)

![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)

